molecular formula C13H7ClF3NO B7638222 N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

カタログ番号 B7638222
分子量: 285.65 g/mol
InChIキー: LRGTUPFPLYPKRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed to treat cystic fibrosis (CF). CF is a genetic disease that affects the lungs, pancreas, and other organs, causing chronic respiratory infections and digestive problems. VX-809 is designed to correct the underlying defect in CF, which is a malfunctioning protein called cystic fibrosis transmembrane conductance regulator (CFTR).

作用機序

VX-809 works by binding to the defective N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide protein and helping it to fold correctly and reach the cell surface. This allows the protein to function properly and regulate the movement of salt and water in and out of cells. By correcting the underlying defect in CF, VX-809 has the potential to improve lung function and reduce respiratory symptoms in CF patients.
Biochemical and Physiological Effects:
VX-809 has been shown to improve N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide function in patients with specific mutations in the N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide gene, leading to increased chloride transport and improved airway hydration. This results in improved lung function and reduced respiratory symptoms, such as coughing and shortness of breath. VX-809 has also been shown to reduce the frequency of pulmonary exacerbations and improve quality of life in CF patients.

実験室実験の利点と制限

VX-809 has several advantages for use in laboratory experiments, including its high potency and specificity for N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulation, as well as its well-established safety profile. However, the drug has some limitations, such as its limited efficacy in patients with certain N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide mutations and its potential for drug-drug interactions with other medications.

将来の方向性

There are several potential future directions for research on VX-809 and other N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators. These include:
1. Development of new N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators with improved efficacy and safety profiles.
2. Investigation of the long-term effects of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulator therapy on lung function and quality of life in CF patients.
3. Exploration of the potential use of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
4. Identification of new biomarkers for N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulation that can be used to monitor treatment response and disease progression.
5. Development of personalized treatment strategies for CF patients based on their specific N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide mutations and disease severity.

合成法

The synthesis of VX-809 involves several steps, including the formation of key intermediates and the coupling of these intermediates to form the final product. The process starts with the reaction of 3-chloro-2-fluoroaniline with 2,4-difluorobenzoyl chloride to produce N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide. This compound is then purified and formulated into a suitable dosage form for clinical use.

科学的研究の応用

VX-809 has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in treating CF. The drug has been shown to improve N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide function in patients with specific mutations in the N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide gene, leading to improved lung function and reduced respiratory symptoms. VX-809 has also been studied in combination with other N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators, such as ivacaftor, to further enhance its therapeutic effects.

特性

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-9-2-1-3-11(12(9)17)18-13(19)8-5-4-7(15)6-10(8)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGTUPFPLYPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。